molecular formula C3H10SSn B14693987 Trimethylstannanylium hydrosulfide CAS No. 31931-11-0

Trimethylstannanylium hydrosulfide

Cat. No.: B14693987
CAS No.: 31931-11-0
M. Wt: 196.89 g/mol
InChI Key: DWRCJYHHGPQTNS-UHFFFAOYSA-M
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Description

Trimethylstannanylium hydrosulfide is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylstannanylium hydrosulfide can be synthesized through the reaction of trimethyltin chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:

(CH3)3SnCl+NaSH(CH3)3SnSH+NaCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{NaSH} \rightarrow \text{(CH}_3\text{)}_3\text{SnSH} + \text{NaCl} (CH3​)3​SnCl+NaSH→(CH3​)3​SnSH+NaCl

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction involves similar principles, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trimethylstannanylium hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trimethyltin oxide and sulfur dioxide.

    Reduction: Reduction reactions can convert it into trimethyltin hydride.

    Substitution: The hydrosulfide group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Reactions often occur in the presence of strong nucleophiles like sodium halides.

Major Products:

    Oxidation: Trimethyltin oxide and sulfur dioxide.

    Reduction: Trimethyltin hydride.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Trimethylstannanylium hydrosulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which trimethylstannanylium hydrosulfide exerts its effects involves the interaction of the hydrosulfide group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. Additionally, the tin atom can coordinate with other molecules, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Trimethyltin chloride: Similar structure but lacks the hydrosulfide group.

    Trimethyltin hydride: Similar structure but contains a hydride group instead of hydrosulfide.

    Dimethyltin dichloride: Contains two methyl groups and two chloride groups.

Uniqueness: Trimethylstannanylium hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

31931-11-0

Molecular Formula

C3H10SSn

Molecular Weight

196.89 g/mol

IUPAC Name

sulfanide;trimethylstannanylium

InChI

InChI=1S/3CH3.H2S.Sn/h3*1H3;1H2;/q;;;;+1/p-1

InChI Key

DWRCJYHHGPQTNS-UHFFFAOYSA-M

Canonical SMILES

C[Sn+](C)C.[SH-]

Origin of Product

United States

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